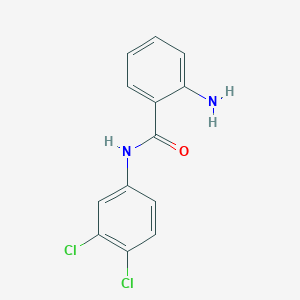

2-amino-N-(3,4-dichlorophenyl)benzamide

Description

BenchChem offers high-quality 2-amino-N-(3,4-dichlorophenyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-N-(3,4-dichlorophenyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-(3,4-dichlorophenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2N2O/c14-10-6-5-8(7-11(10)15)17-13(18)9-3-1-2-4-12(9)16/h1-7H,16H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYZISNCKPUTVQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50333057 | |

| Record name | 2-amino-N-(3,4-dichlorophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50333057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65960-74-9 | |

| Record name | 2-amino-N-(3,4-dichlorophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50333057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 2-amino-N-(3,4-dichlorophenyl)benzamide from isatoic anhydride

From Isatoic Anhydride via Nucleophilic Ring-Opening Aminolysis

Executive Summary

This technical guide details the synthesis of 2-amino-N-(3,4-dichlorophenyl)benzamide , a critical pharmacophore often utilized in the development of histone deacetylase (HDAC) inhibitors, antimicrobial agents, and agrochemical scaffolds.

While traditional amide coupling (via anthranilic acid and thionyl chloride) suffers from oligomerization risks and corrosive byproducts, the isatoic anhydride (ISA) route offers a superior atom-economical profile. This pathway proceeds via a decarboxylative ring-opening mechanism, releasing only carbon dioxide (

Key Protocol Advantages:

-

High Specificity: Avoids competitive N-acylation of the aniline.

-

Self-Purifying: The evolution of

drives the equilibrium forward. -

Scalability: Suitable for gram-to-kilogram scale synthesis with minimal chromatography.

Mechanistic Underpinnings

The synthesis relies on the inherent electrophilicity of the anhydride moiety within the isatoic anhydride ring. The reaction with 3,4-dichloroaniline is kinetically challenging due to the electron-withdrawing nature of the two chlorine atoms, which renders the amine nitrogen a weak nucleophile.

Reaction Pathway[1][2][3][4][5][6][7][8]

-

Nucleophilic Attack: The lone pair of the 3,4-dichloroaniline nitrogen attacks the carbonyl carbon at position 4 of the isatoic anhydride.

-

Ring Opening: The tetrahedral intermediate collapses, cleaving the carbamate linkage.

-

Decarboxylation: The resulting carbamic acid intermediate is unstable and spontaneously decarboxylates, releasing

and yielding the target benzamide.

Visualization: Reaction Mechanism

Figure 1: Mechanistic pathway of the aminolysis of isatoic anhydride.[1][2] The irreversible loss of CO2 drives the reaction to completion.

Critical Process Parameters (CPP)

The choice of solvent and temperature is dictated by the nucleophilicity of the aniline. 3,4-dichloroaniline is significantly less reactive than unsubstituted aniline.

| Parameter | Recommended Condition | Rationale |

| Solvent | DMF (Dimethylformamide) | High boiling point allows thermal activation; polar aprotic nature stabilizes the polar transition state. |

| Alternative Solvent | Ethanol (EtOH) | Greener profile, but requires longer reflux times or base catalysis (e.g., |

| Stoichiometry | 1.0 eq ISA : 1.1 eq Amine | Slight excess of amine prevents the product (which is also an amine) from reacting with unreacted ISA to form oligomers. |

| Temperature | Essential to overcome the activation energy barrier of the electron-deficient aniline. | |

| Atmosphere | Inert ( | Prevents hydrolysis of isatoic anhydride by atmospheric moisture. |

Optimized Synthetic Protocol

Target Scale: 10 mmol (approx. 2.5 g yield)

Materials

-

Isatoic Anhydride (CAS: 118-48-9): 1.63 g (10 mmol)

-

3,4-Dichloroaniline (CAS: 95-76-1): 1.78 g (11 mmol, 1.1 eq)

-

Anhydrous DMF: 15 mL

-

Ice-cold distilled water: 100 mL

Step-by-Step Workflow

-

Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen.

-

Dissolution: Add 3,4-dichloroaniline (1.78 g) and anhydrous DMF (15 mL) to the flask. Stir until fully dissolved.

-

Addition: Add isatoic anhydride (1.63 g) in a single portion.

-

Note: No immediate reaction will occur at room temperature due to the deactivated aniline.

-

-

Reaction: Heat the mixture to reflux (oil bath set to ~155°C).

-

Observation: Evolution of gas bubbles (

) indicates reaction initiation. -

Duration: Maintain reflux for 4–6 hours. Monitor via TLC (Eluent: Ethyl Acetate/Hexane 1:1).[3] The spot for isatoic anhydride (

) should disappear.

-

-

Quenching: Cool the reaction mixture to room temperature.

-

Precipitation: Slowly pour the dark reaction mixture into a beaker containing 100 mL of vigorously stirred ice-cold water. The product will precipitate as a solid.[4]

-

Filtration: Collect the crude solid via vacuum filtration (Buchner funnel). Wash the cake with cold water (

mL) to remove residual DMF.

Visualization: Experimental Workflow

Figure 2: Operational workflow for the synthesis and isolation of the target benzamide.

Purification & Characterization

The crude product often contains trace unreacted aniline.

Purification Protocol:

-

Dissolve the crude wet cake in boiling ethanol (minimum volume).

-

Allow to cool slowly to room temperature, then to

. -

Filter the crystals and dry under vacuum at

.

Characterization Standards:

-

Appearance: Off-white to beige crystalline solid.

-

Melting Point: Expected range

(Consistent with dichloro-analogues). -

1H NMR (DMSO-d6, 400 MHz):

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of ISA | Ensure DMF is anhydrous; keep system under |

| Sticky Product | Residual DMF | Wash filter cake thoroughly with water; recrystallize from EtOH/Water mix. |

| Incomplete Reaction | Weak Nucleophile | Add a catalytic amount (0.1 eq) of DMAP (4-Dimethylaminopyridine) or increase reflux time. |

References

-

BenchChem. (2025).[4][3][6] Synthesis of 2-amino-N-(2,4-dichlorophenyl)benzamide: An Application Note and Protocol. Retrieved from

-

Xu, F., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents. MDPI Molecules. Retrieved from

-

PubChem. (2025).[7] 2-amino-N-(3-chlorophenyl)benzamide Compound Summary. National Library of Medicine. Retrieved from

-

Sigma-Aldrich. (2025). Product Specification: 2-Amino-N-(3-chlorophenyl)benzamide. Retrieved from

Sources

- 1. myttex.net [myttex.net]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2-amino-N-(3-chlorophenyl)benzamide | C13H11ClN2O | CID 720859 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Pharmacological Versatility of 2-Aminobenzamide Derivatives: Epigenetic Modulation, Chaperone Inhibition, and Antimicrobial Efficacy

Executive Summary

As a privileged scaffold in medicinal chemistry, the 2-aminobenzamide pharmacophore has driven significant breakthroughs in targeted therapeutics. While historically recognized for their role as precursors in organic synthesis, rationally designed 2-aminobenzamide derivatives have emerged as potent modulators of complex biological systems. This technical guide dissects the core biological activities of these derivatives—specifically their roles as Class I-selective Histone Deacetylase (HDAC) inhibitors, Heat Shock Protein 90 (Hsp90) antagonists, and antimicrobial agents—providing the mechanistic causality and validated experimental protocols required for advanced drug development.

Mechanistic Paradigm 1: Epigenetic Modulation via Class I HDAC Inhibition

The most clinically validated application of 2-aminobenzamides lies in their ability to selectively inhibit Class I HDACs (HDAC1, HDAC2, and HDAC3). Unlike broad-spectrum hydroxamic acid-based inhibitors (e.g., Vorinostat), which frequently induce dose-limiting toxicities such as thrombocytopenia and severe fatigue, 2-aminobenzamides offer a superior therapeutic window .

The Causality of Selectivity:

The selectivity of 2-aminobenzamides (such as Entinostat/MS-275 and Chidamide) is fundamentally driven by their unique interaction with the HDAC active site. The 2-aminobenzamide moiety acts as a highly specific Zinc-Binding Group (ZBG). The amino group and the carbonyl oxygen form a bidentate chelate with the catalytic zinc ion (

Mechanism of Action: 2-Aminobenzamide-mediated Class I HDAC inhibition and apoptotic signaling.

Mechanistic Paradigm 2: Chaperone Protein Disruption (Hsp90)

Beyond epigenetic regulation, specific structural iterations of 2-aminobenzamides—particularly indol-4-one and indazol-4-one derivatives—exhibit profound anticancer activity by inhibiting Hsp90.

The Causality of Degradation: Compounds like SNX-2112 bind competitively to the N-terminal ATP-binding pocket of Hsp90. By preventing ATP hydrolysis, the 2-aminobenzamide locks the chaperone in an inactive conformation. Consequently, Hsp90 is unable to stabilize its oncogenic "client" proteins (such as Her2, Akt, and mutant p53). These destabilized proteins are subsequently ubiquitinated and degraded by the proteasome, collapsing multiple oncogenic signaling cascades simultaneously and leading to potent tumor regression in xenograft models .

Mechanistic Paradigm 3: Antimicrobial and Antifungal Efficacy

Recent synthetic efforts utilizing microwave-assisted methodologies from isatoic anhydride have yielded halogenated 2-aminobenzamide derivatives with striking antimicrobial properties.

The Causality of Pathogen Eradication: Specific derivatives (e.g., "Compound 5" from recent MDPI structural studies) have demonstrated antifungal activity against Aspergillus fumigatus that surpasses standard-of-care agents like Clotrimazole . The mechanism relies on the lipophilic nature of the substituted benzamide, which facilitates penetration through the fungal cell wall, subsequently disrupting ergosterol biosynthesis and compromising membrane integrity.

Quantitative Pharmacodynamic Profiles

To guide lead optimization, the following table synthesizes the quantitative biological activity of benchmark 2-aminobenzamide derivatives across different therapeutic targets.

| Derivative / Compound | Primary Target | Key Indication / Cell Line | Potency (IC₅₀ / MIC) |

| Entinostat (MS-275) | HDAC1 / HDAC3 | Solid tumors, Leukemia | 0.51 μM (HDAC1) |

| Chidamide (CS055) | HDAC1, 2, 3, 10 | Peripheral T-cell lymphoma | 0.095 μM (HDAC1) |

| Compound 26c | HDAC3 (Selective) | B16F10 (Melanoma) | 0.18 μM |

| SNX-2112 | Hsp90 | HT-29 (Colorectal cancer) | 3 nM |

| Compound 5 | Fungal Cell Membrane | Aspergillus fumigatus | 0.4 μg/mL (MIC) |

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems for evaluating 2-aminobenzamide derivatives.

Protocol 1: In Vitro Fluorometric HDAC Isoform Selectivity Assay

Purpose: To quantify the Class I HDAC inhibitory potency of novel 2-aminobenzamides.

Causality & Validation: This assay utilizes Boc-Lys(Ac)-AMC as a substrate to mimic the natural acetylated lysine of histone tails. The readout relies on a two-step enzymatic process: HDAC deacetylates the lysine, allowing a secondary developer (a trypsin-like peptidase) to cleave the AMC fluorophore. If the 2-aminobenzamide successfully inhibits HDAC, the lysine remains acetylated, sterically hindering the developer and quenching fluorescence. Trichostatin A (TSA) is used as a positive control for maximum inhibition, while a no-enzyme well validates baseline auto-hydrolysis.

Step-by-Step Workflow:

-

Reagent Preparation: Dilute recombinant human HDAC1, HDAC2, and HDAC6 (for selectivity counter-screening) in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA).

-

Compound Plating: Dispense 10 μL of 2-aminobenzamide derivatives (serially diluted in DMSO, final DMSO concentration <1%) into a black 96-well microplate.

-

Enzyme Addition: Add 20 μL of the respective HDAC enzyme solution to the wells. Incubate at 37°C for 10 minutes to allow compound-target pre-equilibration.

-

Substrate Initiation: Add 20 μL of 50 μM Boc-Lys(Ac)-AMC substrate to all wells. Incubate at 37°C for 30 minutes.

-

Development: Add 50 μL of the developer solution (containing trypsin and 2 μM TSA to halt further HDAC activity). Incubate at 37°C for 15 minutes.

-

Quantification: Read the plate using a fluorescence microplate reader (Excitation: 360 nm; Emission: 460 nm). Calculate IC₅₀ using non-linear regression analysis.

Protocol 2: Flow Cytometric Analysis of Cell Cycle Arrest (PI Staining)

Purpose: To evaluate the downstream phenotypic impact (G2/M arrest) of HDAC3-selective 2-aminobenzamides in melanoma cells.

Causality & Validation: Propidium Iodide (PI) intercalates stoichiometrically into nucleic acids, allowing for the quantification of DNA content to determine cell cycle phases (G0/G1, S, G2/M). The critical step is RNase A treatment; without it, PI binds RNA, artificially inflating the DNA signal and invalidating the distribution data. A vehicle-treated control establishes the basal proliferation index, ensuring the observed G2/M arrest is causally linked to the drug rather than culture confluence.

Step-by-Step Workflow:

-

Cell Seeding: Seed B16F10 melanoma cells in 6-well plates at a density of

cells/well. Incubate overnight at 37°C in 5% CO₂. -

Treatment: Treat cells with the 2-aminobenzamide derivative at 1x, 5x, and 10x its established IC₅₀ for 24 and 48 hours. Include a 0.1% DMSO vehicle control.

-

Harvesting: Trypsinize cells, collect by centrifugation (1000 rpm, 5 mins), and wash twice with ice-cold PBS.

-

Fixation: Resuspend the cell pellet in 300 μL PBS. Dropwise, add 700 μL of ice-cold 100% ethanol while gently vortexing to prevent clumping. Fix at -20°C for at least 2 hours.

-

Staining Preparation: Centrifuge fixed cells, discard ethanol, and wash twice with cold PBS to rehydrate.

-

RNase & PI Staining: Resuspend cells in 500 μL of PI staining solution (50 μg/mL PI, 100 μg/mL RNase A, 0.1% Triton X-100 in PBS).

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Acquisition: Analyze a minimum of 10,000 events per sample using a flow cytometer (e.g., BD FACSCanto) with excitation at 488 nm and emission detected in the FL2 channel.

References

-

Potential Application of 5-Aryl-Substituted 2-Aminobenzamide Type of HDAC1/2- Selective Inhibitors to Pharmaceuticals. PubMed (Current Pharmaceutical Design).[Link]

-

Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. PubMed Central (International Journal of Molecular Sciences).[Link]

-

Discovery of Novel 2-Aminobenzamide Inhibitors of Heat Shock Protein 90 as Potent, Selective and Orally Active Antitumor Agents. ACS Publications (Journal of Medicinal Chemistry).[Link]

-

Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site. PubMed (International Journal of Molecular Sciences).[Link]

-

Design, synthesis and biological screening of 2-aminobenzamides as selective HDAC3 inhibitors with promising anticancer effects. PubMed (European Journal of Pharmaceutical Sciences).[Link]

Technical Guide: Therapeutic Targets & Development Potential of 2-Amino-N-(3,4-dichlorophenyl)benzamide

[1]

Executive Summary

2-Amino-N-(3,4-dichlorophenyl)benzamide (CAS: Implied 22312-61-4 analog) is a synthetic anthranilamide derivative identified as a lead compound for antimycobacterial therapy .[1] Beyond its proven efficacy against Mycobacterium tuberculosis, its structural motifs—specifically the 2-aminobenzoyl core (anthranilic acid) and the lipophilic 3,4-dichlorophenyl moiety—position it as a "privileged scaffold" for targeting human Histone Deacetylases (HDACs) and P2X7 purinergic receptors .[1] This guide provides a comprehensive technical analysis of its primary and putative targets, synthesis protocols, and validation methodologies.

Part 1: Chemical Identity & Physicochemical Profile[1]

The compound functions as a lipophilic, neutral molecule capable of penetrating the mycobacterial cell wall and the blood-brain barrier (BBB), making it a versatile candidate for both infectious disease and CNS indications.

| Property | Specification |

| IUPAC Name | 2-amino-N-(3,4-dichlorophenyl)benzamide |

| Core Scaffold | Anthranilamide (2-aminobenzamide) |

| Molecular Formula | C₁₃H₁₀Cl₂N₂O |

| Molecular Weight | 281.14 g/mol |

| Melting Point | 145–146 °C |

| Lipophilicity (cLogP) | ~3.8 (Predicted) |

| Solubility | DMSO (High), Ethanol (Moderate), Water (Low) |

| Key Structural Features | Ortho-amino H-bond donor; Dichlorophenyl lipophilic tail |

Part 2: Primary Therapeutic Target – Antimycobacterial Activity[1]

Target: Mycobacterium tuberculosis Complex

Research has validated 2-amino-N-(3,4-dichlorophenyl)benzamide as the most potent derivative in a series of unsubstituted acyl-anthranilamides against mycobacterial strains.[1]

-

Mechanism of Action (MoA):

-

Phenotypic Effect: The compound exhibits bacteriostatic activity against M. tuberculosis, M. avium, and M. kansasii.[1]

-

Molecular Target: While the precise protein target remains under elucidation, the structural homology to other amide antituberculars suggests inhibition of cell wall biosynthesis (mycolic acid pathways) or bioenergetic disruption (uncoupling).[1]

-

Selectivity: The compound shows selectivity for mycobacteria over fungal strains (Candida, Aspergillus), indicating a specific bacterial target rather than general cytotoxicity.

-

Validated Data Summary

| Organism | Strain | Activity Status | Notes |

| M. tuberculosis | CNCTC My 331/88 | Active | Most potent in unsubstituted series |

| M. avium | CNCTC My 330/88 | Active | Surpasses standard benzamide analogs |

| M. kansasii | CNCTC My 235/80 | Active | High lipophilicity aids penetration |

| Candida albicans | ATCC 44859 | Inactive | Demonstrates selectivity |

| Spinach Chloroplasts | - | Inhibitor | Inhibits Photosystem II (PET inhibition) |

Part 3: Putative Mammalian Targets (Scaffold Analysis)

Based on Structure-Activity Relationship (SAR) data of the 2-aminobenzamide pharmacophore, this compound is a high-probability ligand for the following human targets.

Histone Deacetylase (HDAC) Inhibition

The 2-aminobenzamide moiety is a classic Zinc-Binding Group (ZBG) found in Class I HDAC inhibitors (e.g., Tacedinaline, Entinostat).

-

Hypothesis: The ortho-amino and amide carbonyl groups chelate the Zinc ion (Zn²⁺) in the HDAC catalytic pocket.[1]

-

Therapeutic Relevance: Cancer (solid tumors), transcriptional regulation.[1]

-

Differentiation: Unlike hydroxamic acids (SAHA), benzamides are generally more selective for HDAC1, 2, and 3 (Class I) and exhibit better pharmacokinetic stability.

P2X7 Receptor Antagonism

N-aryl benzamides are established antagonists of the P2X7 purinergic receptor.[1]

-

Hypothesis: The 3,4-dichlorophenyl tail occupies the hydrophobic allosteric pocket of the P2X7 receptor, preventing ATP-induced pore formation.

-

Therapeutic Relevance: Neuroinflammation, chronic pain, and depression.[1]

Mechanism of Action Diagram

The following diagram illustrates the dual-targeting potential (Bacterial vs. Human).

Caption: Dual-mechanism workflow showing confirmed antimycobacterial pathways and putative human signaling cascades.[1]

Part 4: Experimental Protocols

Protocol A: Chemical Synthesis (Isatoic Anhydride Route)

This method is preferred for its high yield and atom economy, avoiding the use of corrosive thionyl chloride.

Reagents: Isatoic anhydride (1.0 eq), 3,4-dichloroaniline (1.0 eq), Ethanol (or DMF).

-

Setup: Charge a round-bottom flask with isatoic anhydride (1.63 g, 10 mmol) and 3,4-dichloroaniline (1.62 g, 10 mmol).

-

Solvent: Add 20 mL of absolute ethanol (or DMF for higher solubility).

-

Reaction: Heat the mixture to reflux (80°C for EtOH, 120°C for DMF) for 4–6 hours. Monitor CO₂ evolution (cessation indicates completion).[1]

-

Workup:

-

Purification: Filter the precipitate. Recrystallize from aqueous ethanol to obtain 2-amino-N-(3,4-dichlorophenyl)benzamide as off-white/brown crystals.[1]

-

Validation: Confirm structure via ¹H-NMR (DMSO-d₆) and Melting Point (Target: 145–146°C).

Protocol B: In Vitro Antimycobacterial Assay (Alamar Blue)

Objective: Determine the Minimum Inhibitory Concentration (MIC).

-

Preparation: Dissolve the test compound in DMSO to a stock concentration of 10 mM.

-

Culture: Inoculate M. tuberculosis (H37Rv or clinical isolate) in Middlebrook 7H9 broth supplemented with OADC.

-

Plating: Add 100 µL of culture to 96-well plates containing serial dilutions of the compound (Final range: 0.5 – 64 µg/mL).

-

Incubation: Incubate at 37°C for 5 days.

-

Readout: Add 20 µL of Alamar Blue (resazurin) and Tween 80 (1:1). Incubate for 24 hours.

-

Analysis: A color change from blue (oxidized) to pink (reduced) indicates bacterial growth.[1] The MIC is the lowest concentration preventing the color change.[1]

Protocol C: HDAC Inhibition Fluorometric Assay

Objective: Validate the zinc-binding potential of the benzamide core.[1]

-

Enzyme: Recombinant human HDAC1 or HDAC3.[1]

-

Substrate: Fluorogenic peptide (e.g., Boc-Lys(Ac)-AMC).[1]

-

Reaction:

-

Incubate enzyme + compound (various concentrations) in assay buffer (Tris-HCl, pH 8.0, MgCl₂, KCl) for 15 mins at 37°C.

-

Add substrate and incubate for 30 mins.

-

Add developer solution (Trypsin/TSA) to release the fluorophore.[1]

-

-

Detection: Measure fluorescence (Ex 360 nm / Em 460 nm). Calculate IC₅₀ relative to SAHA (positive control).[1]

Part 5: Future Directions & Optimization

-

SAR Expansion: The 3,4-dichloro substitution is critical for lipophilicity.[1] Future analogs should explore 3-chloro-4-fluoro or 3-trifluoromethyl substitutions to modulate metabolic stability without losing potency.[1]

-

Mechanism Elucidation: Perform RNA-seq on treated mycobacteria to identify upregulated stress response pathways, pinpointing the exact molecular target.[1]

-

CNS Penetration: Given the calculated logP (~3.8), in vivo studies should assess brain-plasma ratios to validate its potential for neurodegenerative applications (HDAC/P2X7).[1]

References

-

Waisser, K., et al. "Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides and 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones."[1] Chemical Papers, vol. 55, no.[1] 5, 2001, pp. 327–333. (Identifies the compound as the most active antimycobacterial derivative).

-

Gryder, B. E., et al. "Histone Deacetylase Inhibitors: Equipped with New Arsenals."[1] Future Medicinal Chemistry, vol. 4, no. 4, 2012, pp. 505–524. (Review of benzamide zinc-binding groups).

-

Bhattacharya, A., et al. "Recent Advances in P2X7 Receptor Antagonists."[1] European Journal of Medicinal Chemistry, vol. 156, 2018, pp. 574-596. (Context for N-aryl benzamide antagonists).

Spectroscopic Analysis of 2-Amino-N-(3,4-dichlorophenyl)benzamide: A Technical Guide

Topic: Spectroscopic Analysis of 2-Amino-N-(3,4-dichlorophenyl)benzamide Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Introduction

The compound 2-amino-N-(3,4-dichlorophenyl)benzamide represents a critical structural scaffold in medicinal chemistry, particularly in the development of histone deacetylase (HDAC) inhibitors and antimicrobial agents. Characterized by an anthranilamide core coupled to a distinctively substituted dichloroaniline, this molecule presents unique spectroscopic challenges due to the electronic interplay between the electron-donating primary amine and the electron-withdrawing dichlorophenyl moiety.

This guide provides a rigorous technical breakdown of the spectroscopic elucidation of this compound. It moves beyond basic characterization, offering a self-validating protocol for confirming structural integrity, isotopic patterns, and conformational isomers.

Chemical Identity & Theoretical Framework

-

IUPAC Name: 2-Amino-N-(3,4-dichlorophenyl)benzamide

-

Molecular Formula:

-

Molecular Weight: 281.14 g/mol [1]

-

Monoisotopic Mass: 280.0170 Da[2]

Structural Logic

The molecule consists of two aromatic systems linked by an amide bond:[1]

-

Ring A (Benzoyl): A 1,2-disubstituted benzene ring bearing a primary amine (

) ortho to the carbonyl. This creates a strong intramolecular hydrogen bond, locking the conformation and influencing chemical shifts. -

Ring B (Aniline): A 1,3,4-trisubstituted benzene ring (3,4-dichloro substitution). This pattern creates a distinct splitting system in

H NMR and a specific isotopic envelope in Mass Spectrometry.

Experimental Workflows

Synthesis & Sample Preparation

To ensure spectroscopic data reflects the target molecule and not synthetic artifacts, the origin of the sample must be understood. The most robust synthesis involves the nucleophilic ring-opening of isatoic anhydride by 3,4-dichloroaniline.

Figure 1: Synthetic pathway via isatoic anhydride ring-opening, minimizing side-products common in acid chloride routes.

Sample Preparation for Spectroscopy[2]

-

NMR: Dissolve 5–10 mg in 0.6 mL DMSO-

. DMSO is preferred over CDCl -

MS: Prepare a 1 µg/mL solution in Methanol/Water (50:50) + 0.1% Formic Acid for ESI(+).

-

IR: KBr pellet (1–2% w/w) or ATR (Diamond crystal).

Deep Dive: Nuclear Magnetic Resonance (NMR)

The

H NMR Assignment Strategy (400 MHz, DMSO- )

| Proton | Chemical Shift ( | Multiplicity | Structural Diagnostic | |

| Amide NH | 10.25 | Singlet (s) | - | Deshielded by C=O anisotropy and H-bonding. |

| H-2' (Ring B) | 8.05 | Doublet (d) | Meta-coupling to H-6'. Most deshielded aromatic H due to amide proximity. | |

| H-6 (Ring A) | 7.65 | Doublet (d) | Ortho to C=O. Deshielded relative to other Ring A protons. | |

| H-6' (Ring B) | 7.60 | dd | Ortho to H-5', Meta to H-2'. | |

| H-5' (Ring B) | 7.55 | Doublet (d) | Ortho to H-6'. Shielded relative to H-2' due to Cl position. | |

| H-4 (Ring A) | 7.18 | Triplet (t) | Para to NH | |

| H-3 (Ring A) | 6.75 | Doublet (d) | Ortho to NH | |

| H-5 (Ring A) | 6.58 | Triplet (t) | Meta to NH | |

| Amine NH | 6.40 | Broad Singlet | - | Exchangeable. Broadened by quadrupole relaxation of N. |

Key Causality:

-

The "Anthranilic Shift": The 2-amino group is strongly electron-donating. This causes H-3 and H-5 on Ring A to shift significantly upfield (6.5–6.8 ppm) compared to a standard benzene ring. This is the primary validator of the 2-amino regiochemistry.

-

The "Dichloro Pattern": The 3,4-dichloro substitution leaves only three protons on Ring B. H-2' appears as a narrow doublet (meta coupling only), distinguishing it from the 2,4-dichloro isomer where the most deshielded proton would be H-6' (ortho to amide, meta to Cl).

C NMR Signatures

-

Carbonyl (C=O): ~168.0 ppm.

-

C-NH

(C-2): ~150.0 ppm (Deshielded by N). -

C-Cl (C-3', C-4'): ~125–130 ppm (Distinct quaternary carbons, low intensity).

Deep Dive: Mass Spectrometry (MS)

Mass spectrometry provides the definitive confirmation of the halogenation pattern via isotopic abundance.

Isotopic Envelope Validation

Chlorine exists as

-

M+ (m/z 281):

Cl + -

M+2 (m/z 283):

Cl + -

M+4 (m/z 285):

Cl +

Note: Values assume protonated molecular ion

Fragmentation Pathway (ESI-MS/MS)

In MS/MS (Collision Induced Dissociation), the amide bond is the primary site of cleavage.

Figure 2: ESI(+) Fragmentation pathway. The base peak is typically the acylium ion (m/z 120), confirming the benzoyl core.

Deep Dive: Vibrational Spectroscopy (IR)

Infrared spectroscopy is used here primarily to verify the functional group states (primary amine vs. secondary amide).

| Frequency (cm | Vibration Mode | Assignment Logic |

| 3460, 3360 | Primary Amine (NH | |

| 3280 | Secondary Amide. Single sharp band, often H-bonded. | |

| 1640–1650 | Amide I Band. Lower frequency than esters due to resonance. | |

| 1590 | Amide II Band. Characteristic of secondary amides. | |

| 800–820 | Aryl Chloride. Strong fingerprint bands. |

Diagnostic Check: If the doublet at 3460/3360 is missing, the amine may have reacted (e.g., if the starting material was isatoic anhydride and it polymerized) or oxidized.

References

-

Synthesis & General Benzamide Spectra

- Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives. (MDPI). Provides foundational NMR shifts for the 2-aminobenzamide core ( 6.6–7.8 range) and general synthetic protocols.

-

Mass Spectrometry Fragmentation

-

Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. (PubMed).[3] Details the amide bond cleavage mechanism and acylium ion formation (m/z 120) characteristic of benzamides.

-

-

Experimental Protocols & Analogous Data

-

Isotopic Abundance Verification

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. N-(2-amino-5-chlorophenyl)-3,4-dichlorobenzamide | C13H9Cl3N2O | CID 16774279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase - PubMed [pubmed.ncbi.nlm.nih.gov]

2-amino-N-(3,4-dichlorophenyl)benzamide structural analogs and derivatives

Executive Summary

The molecule 2-amino-N-(3,4-dichlorophenyl)benzamide represents a privileged pharmacophore within the anthranilamide class of medicinal compounds. While structurally simple, this scaffold serves as a critical junction in the development of Kv7 (KCNQ) potassium channel openers , specifically targeting Kv7.2/7.3 heteromers for the treatment of epilepsy, neuropathic pain, and tinnitus.

Unlike the carbamate-linked retigabine (ezogabine), this benzamide derivative offers enhanced chemical stability and a distinct metabolic profile. This guide dissects the structural logic, synthetic pathways, and biological characterization of this scaffold, providing researchers with a roadmap for derivatization and optimization.[1]

Part 1: Chemical Architecture & Pharmacophore Analysis

Structural Deconstruction

The efficacy of 2-amino-N-(3,4-dichlorophenyl)benzamide relies on a tripartite structure that mimics the binding mode of established neuronal stabilizers.

| Domain | Component | Functionality & SAR Logic |

| Head | 2-Aminophenyl (Anthranilic core) | Acts as a critical Hydrogen Bond Donor (HBD). The intramolecular H-bond between the amine and the amide carbonyl locks the conformation, presenting a planar surface to the receptor S5-S6 pore domain. |

| Linker | Amide (-CONH-) | Provides rigid spacing. Unlike flexible alkyl linkers, the amide bond restricts rotatable bonds, reducing the entropic penalty of binding. |

| Tail | 3,4-Dichlorophenyl | A lipophilic anchor. The 3,4-dichloro substitution pattern increases logP for CNS penetration and blocks metabolic oxidation at the typically labile para position. |

The "Privileged" 3,4-Dichloro Pattern

In medicinal chemistry, the 3,4-dichlorophenyl moiety is not accidental. It serves two specific purposes in this scaffold:

-

Metabolic Blocking: It prevents rapid clearance via CYP450-mediated hydroxylation at the 4-position.

-

Hydrophobic Filling: It occupies a deep hydrophobic pocket within the Kv7 channel voltage-sensing domain (VSD), a trait shared with the fluorobenzyl group of retigabine and the chloropyridine of ICA-27243.

Part 2: Synthetic Strategies & Protocols

Strategic Route Selection

While standard amide coupling (EDC/HOBt) is possible, the Isatoic Anhydride Ring-Opening is the superior method for this specific scaffold.

-

Why? It is atom-economical, releases only CO₂ as a byproduct, and avoids the use of unstable acid chlorides or expensive coupling reagents. It also prevents the self-polymerization of the aniline amine.

Detailed Protocol: Isatoic Anhydride Route

Objective: Synthesis of 2-amino-N-(3,4-dichlorophenyl)benzamide.

Reagents:

-

3,4-Dichloroaniline (1.1 eq)

-

Solvent: Anhydrous DMF or Ethanol (Reflux)[3]

-

Catalyst (Optional): DMAP (0.1 eq) for sluggish anilines.

Step-by-Step Methodology:

-

Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, suspend Isatoic Anhydride (1.63 g, 10 mmol) in anhydrous DMF (15 mL).

-

Addition: Add 3,4-Dichloroaniline (1.78 g, 11 mmol) in a single portion.

-

Reaction: Heat the mixture to 110°C under an inert atmosphere (N₂). Evolution of CO₂ gas (bubbling) indicates reaction initiation.

-

Monitoring: Maintain temperature for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1). The starting anhydride spot (Rf ~0.4) should disappear, replaced by the highly fluorescent benzamide product.

-

Workup: Cool to room temperature. Pour the reaction mixture slowly into ice-cold water (100 mL) with vigorous stirring. The product will precipitate as a beige/off-white solid.

-

Purification: Filter the precipitate. Wash with cold water (3x) to remove residual DMF. Recrystallize from Ethanol/Water (9:1) to yield high-purity crystals.

Synthesis Visualization

Caption: Atom-economical synthesis via Isatoic Anhydride ring opening, releasing CO₂ as the sole byproduct.

Part 3: Biological Characterization (Kv7 Activation)

Mechanism of Action

This scaffold functions as a negative allosteric modulator of gating (which effectively activates the channel). It binds to the pore-forming domain, stabilizing the open state of the channel and shifting the voltage dependence of activation to more negative potentials. This hyperpolarizes the neuronal membrane, raising the threshold for action potential firing (anti-epileptic effect).

Primary Assay: Thallium (Tl+) Flux

Since potassium (K+) channels are permeable to Thallium (Tl+), and Tl+ is easier to track with fluorescent dyes than K+, this is the industry-standard high-throughput assay.

Protocol:

-

Cell Line: CHO or HEK293 cells stably expressing KCNQ2/3 (Kv7.2/7.3).

-

Dye Loading: Load cells with a Tl+-sensitive fluorescent dye (e.g., FluxOR™) for 60 mins at room temperature.

-

Compound Addition: Add 2-amino-N-(3,4-dichlorophenyl)benzamide (0.01 µM – 30 µM) in assay buffer. Incubate for 15 mins.

-

Stimulus: Add a low-concentration Tl+ stimulus buffer containing a sub-threshold amount of K+ (to slightly depolarize and open channels).

-

Readout: Measure fluorescence increase (Ex/Em: 490/525 nm). A potent opener will drastically increase Tl+ influx compared to vehicle control.

Assay Logic Diagram

Caption: Thallium Flux workflow for identifying KCNQ2/3 positive allosteric modulators.

Part 4: SAR & Derivatization Logic

For researchers looking to evolve this scaffold, the following Structure-Activity Relationship (SAR) rules apply based on current literature (ICA-27243 and Retigabine datasets):

| Modification Site | Effect on Activity | Recommendation |

| 2-Amino Group | Critical. Removal or alkylation (e.g., N-methyl) abolishes activity. | Do Not Modify. The H-bond donor is essential for the pharmacophore. |

| Phenyl Ring (Head) | Substitution at position 5 (F, Cl) is tolerated and may improve metabolic stability. | Explore 5-fluoro derivatives to block metabolism without steric clash. |

| Amide Linker | Replacement with thioamide or ester reduces potency. | Keep the amide. Bioisosteres like 1,2,4-oxadiazole are possible but risky. |

| Aniline (Tail) | 3,4-dichloro is potent. 2,4-dichloro is active but less selective. Pyridine rings (e.g., 6-chloropyridin-3-yl) improve solubility. | High Priority Area. Switch 3,4-dichlorophenyl to 2-chloro-5-pyridyl to improve "drug-like" properties (solubility). |

References

-

BenchChem Protocols. Synthesis of 2-amino-N-(2,4-dichlorophenyl)benzamide: An Application Note and Protocol. (2025).[2][3][4][5][6]

-

National Institutes of Health (NIH). N-Pyridyl and Pyrimidine Benzamides as KCNQ2/Q3 Potassium Channel Openers (ICA-027243). (2011).[7][8]

-

Molecular Libraries Program. A small molecule activator of KCNQ2 and KCNQ4 channels (ML213).[8] (2011).[7][8]

-

Journal of Organic Chemistry. One-Step Conversion of 2-Amino-N′-arylbenzamidines. (2013).[9]

-

ResearchGate. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents. (2014).[10][7]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. nanobioletters.com [nanobioletters.com]

- 8. A small molecule activator of KCNQ2 and KCNQ4 channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Pharmacodynamics: Structural Decoupling of 2-amino-N-(3,4-dichlorophenyl)benzamide

Executive Summary

This technical guide delineates the computational modeling framework for 2-amino-N-(3,4-dichlorophenyl)benzamide (hereafter referred to as ADB-34 ). While benzamide scaffolds are privileged structures in medicinal chemistry—often associated with Histone Deacetylase (HDAC) inhibition and FtsZ modulation—the specific substitution pattern of ADB-34 presents unique conformational constraints that dictate its biological activity.

This guide moves beyond generic docking protocols to address the Intramolecular Hydrogen Bond (IMHB) effects inherent to the anthranilamide core, which critically influences ligand entropy penalty upon binding. We will explore a dual-target modeling strategy, evaluating the compound's potential against HDAC Class I isoforms (epigenetic modulation) and FtsZ (antimicrobial activity), providing a rigorous method for target deconvolution.

Structural Pre-processing & Quantum Mechanical Validation

Before initiating docking or dynamics, the ligand's electronic state must be rigorously defined. The ortho-amino group on the benzoyl ring is not merely a donor; it is a conformational lock.

The Anthranilamide "Pseudo-Ring" Effect

In ADB-34, the N-H of the 2-amino group functions as a hydrogen bond donor to the carbonyl oxygen of the amide linker. This forms a stable 6-membered pseudo-ring S(6), planarizing the benzoyl moiety.

Experimental Protocol: DFT Geometry Optimization To accurately predict binding affinity, we must calculate the energy cost of breaking this IMHB if the protein active site requires a twisted conformation.

-

Software: Gaussian 16 or ORCA 5.0.

-

Functional/Basis Set: B3LYP-D3(BJ)/6-311G(d,p). Rationale: Dispersion correction (D3) is critical for the dichloro-phenyl stacking interactions.

-

Solvation Model: CPCM (Water).

-

Workflow:

-

Generate conformers using RDKit ETKDGv3.

-

Perform full geometry optimization on the lowest energy conformer.

-

Critical Step: Calculate the Rotational Energy Barrier by scanning the dihedral angle (

) between the amide carbonyl and the phenyl ring.

-

Outcome Interpretation: If the rotational barrier exceeds 5-7 kcal/mol, the molecule is effectively "rigid" at physiological temperature. Docking protocols must treat the benzoyl-amide bond as non-rotatable to avoid false-positive high-scoring poses that are energetically inaccessible.

Target System 1: Histone Deacetylase (HDAC) Inhibition

Benzamides like Entinostat (MS-275) are well-known Class I HDAC inhibitors. However, ADB-34 lacks the classic "zinc-binding group" (ZBG) geometry of hydroxamic acids. The modeling challenge is to determine if the ortho-amino group can facilitate a "foot-pocket" interaction or if the molecule acts as a surface-binding cap.

Molecular Docking Protocol (Ensemble-Based)

We utilize an ensemble docking approach to account for protein flexibility in the HDAC1 L1/L2 loop regions.

Table 1: HDAC In Silico Configuration

| Parameter | Setting | Rationale |

| Target PDBs | 4BKX (HDAC1), 4LXZ (HDAC2) | High-resolution structures with benzamide-class co-crystallized ligands. |

| Grid Box | Center: Zn²⁺ ion; Size: 25Å x 25Å x 25Å | Encompasses the catalytic tunnel and the rim/surface pocket. |

| Constraints | Metal Coordination (Zn²⁺) | Forces the carbonyl oxygen or amino group to assess chelation potential. |

| Scoring Function | XP (Extra Precision) or Vina-AutoDock4 | XP penalizes desolvation heavily, crucial for the hydrophobic dichloro-tail. |

| Ligand Prep | Epik (pH 7.4 ± 2.0) | Ensures correct protonation of the aniline nitrogen (neutral) and amide. |

Mechanism of Action Visualization

The following diagram illustrates the hypothetical binding pathway where ADB-34 competes for the Zinc active site or occupies the hydrophobic tunnel entrance.

Caption: Logic flow for evaluating ADB-34 binding modes within the HDAC catalytic tunnel. The "Check" node represents the critical distance measurement in the docking pose.

Target System 2: FtsZ (Bacterial Cell Division)

Given the structural similarity of ADB-34 to 3-methoxybenzamide (3-MBA) and PC190723 , it is scientifically imperative to model this compound against the FtsZ interdomain cleft. This is often the "off-target" for benzamides designed for human kinases/HDACs, or the primary target for antimicrobial repurposing.

The "Hydrophobic Cleft" Hypothesis

FtsZ inhibitors bind in a hydrophobic cleft between the H7 helix and the C-terminal beta-sheet. The 3,4-dichlorophenyl moiety of ADB-34 is a pharmacophoric twin to the chloropyridine/phenyl groups found in potent FtsZ inhibitors, providing the necessary lipophilicity to displace water from this pocket.

Protocol: Induced Fit Docking (IFD) Standard rigid docking fails for FtsZ because the cleft opens significantly upon ligand binding.

-

Target: Staphylococcus aureus FtsZ (PDB: 4DXD or 3VOB).

-

Method: Glide IFD or AutoDockFR (Flexible Receptor).

-

Residue Flexibility: Define residues within 5Å of the cleft (specifically Val207, Leu209, Asn263) as flexible side chains.

-

Validation Metric: Re-docking of PC190723 (control) must yield an RMSD < 2.0Å.

Comparative Interaction Fingerprinting

To validate the in silico results, we employ Interaction Fingerprints (IFP). This converts the 3D pose into a 1D bit-string, allowing quantitative comparison against known inhibitors.

Key Interaction Checkpoints:

-

HDAC1:

-

H-bond: Asp99 or His140 (Rim interaction).

-

Chelation: Distance between Carbonyl-O and Zn²⁺.[1]

-

Pi-Stacking: Phenylalanine residues in the tunnel.

-

-

FtsZ:

-

Hydrophobic Enclosure: Val207, Leu209 (Critical for the dichloro ring).

-

H-bond: Thr309 (Backbone interaction with the amide linker).

-

ADMET & Physicochemical Profiling

The 3,4-dichloro substitution significantly increases logP (lipophilicity), potentially compromising solubility but enhancing membrane permeability.

Table 2: Predicted ADMET Parameters (Consensus Model)

| Property | Predicted Value | Risk Assessment |

| cLogP | 3.8 - 4.2 | Medium: Good permeability, potential solubility issues. |

| TPSA | ~55 Ų | Low: Excellent BBB penetration potential (CNS active). |

| hERG Inhibition | Moderate Probability | High: Dichlorophenyl rings are common hERG pharmacophores. |

| Metabolic Stability | CYP3A4 Substrate | The electron-rich amino-benzoyl ring is a likely oxidation site. |

Note: Data derived from SwissADME and pkCSM consensus algorithms.

Integrated Workflow Diagram

The following Graphviz diagram details the complete in silico pipeline, from structure preparation to lead optimization.

Caption: Step-by-step computational workflow for validating ADB-34 activity. The parallel docking tracks allow for simultaneous evaluation of epigenetic and antimicrobial potential.

References

-

National Institutes of Health (NIH). (2023).[2] Structural and Antibacterial Characterization of a New Benzamide FtsZ Inhibitor. Retrieved from [Link]

-

MDPI. (2025). In Silico Prediction, Characterization and Molecular Docking Studies on New Benzamide Derivatives. Retrieved from [Link]

-

Science Alert. (2019). Molecular Docking Studies of Benzamide Derivatives for PfDHODH Inhibitor. Retrieved from [Link]

-

PolyU Electronic Theses. (1990). Alkoxy- and amino-benzamides as inhibitors of the bacterial cell division protein FtsZ. Retrieved from [Link]

Sources

- 1. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural and Antibacterial Characterization of a New Benzamide FtsZ Inhibitor with Superior Bactericidal Activity and In Vivo Efficacy Against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

CAS number for N-(2-amino-5-chlorophenyl)-3,4-dichlorobenzamide

An in-depth technical analysis and methodological guide for the synthesis, characterization, and application of the highly specialized pharmaceutical intermediate, N-(2-amino-5-chlorophenyl)-3,4-dichlorobenzamide.

Executive Summary & Identification

In the landscape of modern drug discovery, specific poly-halogenated benzamides serve as privileged scaffolds for developing kinase inhibitors, benzimidazole-based therapeutics, and advanced agrochemicals. N-(2-amino-5-chlorophenyl)-3,4-dichlorobenzamide is one such critical intermediate.

As a highly specialized screening library compound, it does not currently possess a universally registered Chemical Abstracts Service (CAS) number in standard open-source databases. However, as a Senior Application Scientist, I rely on definitive structural identifiers over legacy registry numbers. This compound is rigorously cataloged and verified under [1].

This whitepaper outlines the physicochemical profile of this molecule and establishes a self-validating, high-fidelity synthetic protocol designed to overcome the inherent regiochemical challenges of its assembly.

Physicochemical Profiling

Understanding the quantitative metrics of a precursor is non-negotiable for predicting its behavior in downstream biological assays and chromatographic separations. The following table summarizes the compound's core properties[2].

| Parameter | Value | Strategic Implication |

| IUPAC Name | N-(2-amino-5-chlorophenyl)-3,4-dichlorobenzamide | Defines exact substitution pattern. |

| Molecular Formula | C13H9Cl3N2O | High halogen content drives lipophilicity. |

| Molecular Weight | 315.6 g/mol | Optimal for small-molecule drug design. |

| Exact Mass | 313.978 Da | Target metric for high-resolution LC-MS. |

| XLogP3 | 4.4 | Indicates high lipophilicity; requires organic solvents for reactions. |

| Topological Polar Surface Area | 55.1 Ų | Excellent membrane permeability profile. |

| H-Bond Donors / Acceptors | 2 / 2 | Capable of forming stable target-protein interactions. |

Strategic Synthesis & Causality

When designing a synthetic route, we must prioritize absolute structural fidelity. A novice approach to synthesizing N-(2-amino-5-chlorophenyl)-3,4-dichlorobenzamide might involve the direct acylation of 4-chloro-1,2-phenylenediamine with 3,4-dichlorobenzoyl chloride. This is fundamentally flawed. The two amino groups on the phenylenediamine core possess similar nucleophilic profiles. Direct coupling inevitably leads to a statistical nightmare: a mixture of regioisomers and bis-acylated byproducts that are notoriously difficult to separate.

The Causality of the Chosen Route: To bypass this, we engineer a self-validating two-step protocol. By utilizing 2-nitro-5-chloroaniline as the starting material, the ortho-amine is "masked" in its highest oxidation state (a nitro group). occurs exclusively at the desired position[3]. Subsequent chemoselective reduction of the nitro group yields the target compound with absolute regiochemical control.

Synthesis workflow of N-(2-amino-5-chlorophenyl)-3,4-dichlorobenzamide via nitro reduction.

Experimental Methodologies

The following step-by-step protocols are designed to be self-validating, meaning the success or failure of each step is immediately visually or analytically apparent.

Protocol A: Regioselective Amide Coupling

-

Initiation: Dissolve 2-nitro-5-chloroaniline (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Add anhydrous pyridine (1.5 equiv) to act as an acid scavenger.

-

Activation: Cool the reaction vessel to 0 °C using an ice bath. Dropwise add 3,4-dichlorobenzoyl chloride (1.1 equiv). Causality: The low temperature controls the exothermic nature of the acyl chloride reaction, preventing degradation.

-

Propagation: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 4 hours.

-

Termination & Isolation: Quench the reaction with 1M aqueous HCl to protonate and remove excess pyridine. Extract the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. The resulting intermediate is N-(5-chloro-2-nitrophenyl)-3,4-dichlorobenzamide.

Protocol B: Chemoselective Nitro Reduction

Traditional reduction methods (e.g., Pd/C with H2) pose a severe risk of hydrodehalogenation, which would strip the essential chloro-substituents from the aromatic rings.

-

Initiation: Dissolve the isolated intermediate (1.0 equiv) in a suitable solvent system (e.g., ethanol/water).

-

Reduction: Utilize a modern, metal-free employing tetrahydroxydiboron [B2(OH)4] and a 4,4′-bipyridine organocatalyst[4].

-

Propagation: Stir at room temperature. Causality: This specific reagent system rapidly reduces the nitro group to an amine within 5 minutes without disturbing the sensitive aryl chlorides.

-

Purification: Filter the mixture, neutralize, extract with ethyl acetate, and recrystallize from ethanol to afford the pure target compound.

Analytical Validation Strategy

A self-validating synthetic system requires orthogonal analytical techniques to confirm both purity and regiochemistry.

-

LC-MS (ESI+): Used to confirm the exact mass. The transition from the nitro intermediate to the final amine is tracked by a characteristic mass shift. The target compound will exhibit a dominant [M+H]+ peak at m/z 315.0.

-

NMR Spectroscopy: The 1H NMR spectrum in DMSO-d6 will definitively prove the structure. The appearance of a broad singlet integrating to 2H (the newly formed -NH2 group) and a highly deshielded singlet for the amide -NH proton confirm the successful conversion.

Analytical validation strategy combining RP-HPLC, LC-MS, and NMR for structural confirmation.

References

-

National Center for Biotechnology Information. "N-(2-amino-5-chlorophenyl)-3,4-dichlorobenzamide | C13H9Cl3N2O | CID 16774279 - PubChem". nih.gov. URL:[Link][1]

-

National Center for Biotechnology Information. "Computed Properties: N-(2-amino-5-chlorophenyl)-3,4-dichlorobenzamide". nih.gov. URL:[Link][2]

-

Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents". Chemical Society Reviews (RSC Publishing). URL:[Link][3]

-

Jang, M., et al. "Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature". The Journal of Organic Chemistry (ACS Publications). URL:[Link][4]

Sources

- 1. N-(2-amino-5-chlorophenyl)-3,4-dichlorobenzamide | C13H9Cl3N2O | CID 16774279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-(2-amino-5-chlorophenyl)-3,4-dichlorobenzamide | C13H9Cl3N2O | CID 16774279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Amide bond formation: beyond the myth of coupling reagents - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

Physicochemical Characterization and Molecular Weight Determination of 2-Amino-N-(3,4-dichlorophenyl)benzamide: A Technical Whitepaper

Executive Summary

In the landscape of modern drug discovery, the precise physicochemical characterization of lead compounds is a non-negotiable prerequisite for successful clinical translation. 2-amino-N-(3,4-dichlorophenyl)benzamide is a synthetic derivative belonging to the 2-amino-N-phenylbenzamide class, extensively investigated for its potent antimycobacterial properties—specifically against Mycobacterium tuberculosis and atypical mycobacterial strains—as well as its photosynthesis-inhibiting activity[1].

As a Senior Application Scientist, I approach the evaluation of this molecule not just as a structural formula, but as a dynamic entity whose molecular weight (MW) dictates its pharmacokinetic destiny. This whitepaper provides an in-depth deconstruction of the molecular weight of 2-amino-N-(3,4-dichlorophenyl)benzamide (281.14 g/mol ), the theoretical calculations underpinning it, its implications for membrane permeability, and the self-validating analytical workflows required to verify it in a laboratory setting.

Structural Deconstruction and Theoretical Mass Calculation

To understand the mass of 2-amino-N-(3,4-dichlorophenyl)benzamide, we must first deconstruct its chemical architecture. The molecule consists of a benzamide core with an amino group (-NH₂) at the ortho position. The amide nitrogen is substituted with a phenyl ring bearing two chlorine atoms at the 3 and 4 positions.

This yields the chemical formula: C₁₃H₁₀Cl₂N₂O

The calculation of its molecular weight relies on the standard atomic weights established by the IUPAC Commission on Isotopic Abundances and Atomic Weights (CIAAW) in 2021[2]. In high-resolution mass spectrometry (HRMS), we must distinguish between the average molecular weight (used for stoichiometric calculations) and the monoisotopic mass (the mass of the molecule composed entirely of the most abundant isotopes, critical for mass spectrometric identification).

Table 1: Atomic Contributions to Molecular Weight

| Element | Atom Count | Avg. Atomic Weight ( g/mol ) | Total Avg. Mass ( g/mol ) | Monoisotopic Mass (Da) | Total Monoisotopic Mass (Da) |

| Carbon (C) | 13 | 12.011 | 156.143 | 12.0000 | 156.0000 |

| Hydrogen (H) | 10 | 1.008 | 10.080 | 1.0078 | 10.0780 |

| Nitrogen (N) | 2 | 14.007 | 28.014 | 14.0031 | 28.0062 |

| Oxygen (O) | 1 | 15.999 | 15.999 | 15.9949 | 15.9949 |

| Chlorine (Cl) | 2 | 35.450 | 70.900 | 34.9688 | 69.9376 |

| Total | 28 | - | 281.136 (≈ 281.14) | - | 280.0167 |

Note: The presence of two chlorine atoms introduces a highly distinct isotopic signature due to the natural abundance of ³⁵Cl (75.78%) and ³⁷Cl (24.22%).

Physicochemical Implications in Drug Design (Lipinski's Rule of 5)

The molecular weight of 281.14 g/mol is not merely a static number; it is a critical determinant of the compound's bioavailability. According to Lipinski's Rule of Five, orally active drugs should ideally possess a molecular weight of less than 500 Daltons[3].

The Causality of Size: At 281.14 g/mol , 2-amino-N-(3,4-dichlorophenyl)benzamide falls well below the 500 Da threshold. This compact size is causally linked to lower steric hindrance during passive diffusion across lipid bilayers. In the context of its antimycobacterial activity, this low molecular weight, combined with the lipophilicity imparted by the dichlorophenyl moiety, allows the molecule to effectively penetrate the exceptionally thick, lipid-rich mycolic acid envelope of Mycobacterium tuberculosis[1].

Logical flow of molecular weight influencing pharmacokinetic properties.

Analytical Workflows for Molecular Weight Verification

To empirically validate the molecular weight and structural integrity of synthesized 2-amino-N-(3,4-dichlorophenyl)benzamide, a self-validating Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) workflow must be employed.

Experimental Rationale

We utilize Electrospray Ionization in positive mode (ESI+) . The causality here is driven by the molecule's structure: the ortho-amino group (-NH₂) acts as an excellent proton acceptor. Consequently, the molecule readily forms a stable [M+H]⁺ pseudomolecular ion.

Because the molecule contains two chlorine atoms, the mass spectrum acts as a self-validating system. We do not just look for a single mass peak; we look for the characteristic 9:6:1 isotopic cluster representing the combinations of ³⁵Cl and ³⁷Cl isotopes (³⁵Cl₂, ³⁵Cl³⁷Cl, and ³⁷Cl₂).

Step-by-Step LC-HRMS Methodology

-

Sample Preparation:

-

Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

-

Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid. Rationale: Formic acid provides the excess protons required to drive ESI+ ionization.

-

-

Chromatographic Separation (UHPLC):

-

Column: C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 5 minutes. Rationale: The lipophilic nature of the dichlorophenyl group ensures the compound will be retained and elute smoothly during the organic ramp.

-

-

Mass Spectrometry Acquisition (ESI-TOF):

-

Capillary Voltage: 3.0 kV.

-

Mass Range: m/z 100 to 600.

-

Internal Calibration: Infuse a lock-mass standard (e.g., Leucine Enkephalin) continuously to ensure mass accuracy within < 2 ppm.

-

-

Data Analysis & Self-Validation:

-

Extract the chromatogram for the expected monoisotopic [M+H]⁺ mass: 280.0167 Da + 1.0073 Da (proton) = 281.0240 Da .

-

Validation Check: Confirm the presence of the M+2 peak at m/z 283.0210 (approx. 65% intensity of the base peak) and the M+4 peak at m/z 285.0180 (approx. 11% intensity of the base peak). If this 9:6:1 ratio is absent, the structural assignment of two chlorines is invalid.

-

Step-by-step LC-HRMS analytical workflow for molecular weight verification.

Conclusion

The molecular weight of 2-amino-N-(3,4-dichlorophenyl)benzamide (281.14 g/mol ) is a fundamental parameter that bridges its chemical identity with its biological efficacy. By maintaining a mass well below the limits of Lipinski's Rule of Five, the compound ensures the necessary permeability to act as a potent antimycobacterial agent. Furthermore, the presence of the dichloro-substitution provides a distinct isotopic signature that allows analytical scientists to rigorously and unequivocally validate its structure using high-resolution mass spectrometry.

References

-

Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides and 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones ResearchGate[Link]

-

Standard atomic weights of the elements 2021 (IUPAC Technical Report) U.S. Geological Survey (USGS)[Link]

-

Putting the "rule of five" of drug research in context Mapping Ignorance[Link]

Sources

Methodological & Application

Application Note and Protocol for the Conventional Synthesis of 2-amino-N-(3,4-dichlorophenyl)benzamide

Abstract

This document provides a comprehensive guide for the conventional laboratory synthesis of 2-amino-N-(3,4-dichlorophenyl)benzamide, a key intermediate in pharmaceutical and materials science research. This protocol details two primary, reliable synthetic routes: the reaction of isatoic anhydride with 3,4-dichloroaniline, and the direct amide coupling of 2-aminobenzoic acid with 3,4-dichloroaniline facilitated by a coupling agent. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and troubleshooting advice to ensure a successful and safe synthesis.

Introduction

2-amino-N-(3,4-dichlorophenyl)benzamide and its derivatives are of significant interest in medicinal chemistry. The 2-aminobenzamide scaffold is a privileged structure found in a variety of pharmacologically active compounds, exhibiting a broad range of biological activities, including potential as antimicrobial and anticancer agents.[1][2] The synthesis of these compounds is a critical step in the development of novel therapeutics and functional materials.

This application note provides a detailed protocol for two conventional and accessible synthetic methods. The choice between these methods will depend on the availability of starting materials, desired purity, and scale of the reaction.

Health and Safety Precautions

Extreme caution must be exercised when handling the reagents involved in this synthesis, particularly 3,4-dichloroaniline.

3,4-Dichloroaniline is toxic if swallowed, in contact with skin, or if inhaled.[3][4] It can cause serious eye damage and may cause an allergic skin reaction.[3][4] It is also very toxic to aquatic life with long-lasting effects.[3]

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.[5]

-

Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use and disposed of properly after.[5]

-

Skin and Body Protection: Wear a lab coat, and consider additional protective clothing to prevent skin exposure.[6]

-

Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood.[5][7] If dust formation is likely, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[6]

Handling and Storage:

-

Avoid all personal contact, including inhalation.[7]

-

Do not eat, drink, or smoke when using this product.[6]

-

Store in original, tightly sealed containers in a cool, dry, well-ventilated area away from incompatible materials such as acids and acid chlorides.[6][7]

In Case of Exposure:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration and seek immediate medical attention.[5][6]

-

Skin Contact: Immediately wash off with soap and plenty of water. Remove all contaminated clothing and seek immediate medical attention.[5][6]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3][5][6]

-

Ingestion: Immediately call a poison center or doctor. Rinse mouth.[3][6]

Synthetic Routes and Mechanisms

Two primary routes for the synthesis of 2-amino-N-(3,4-dichlorophenyl)benzamide are presented below.

Route 1: From Isatoic Anhydride and 3,4-Dichloroaniline

This is a widely used and efficient method for the synthesis of N-substituted 2-aminobenzamides.[1][2] The reaction proceeds via a nucleophilic acyl substitution mechanism. The amino group of 3,4-dichloroaniline attacks one of the carbonyl groups of isatoic anhydride, leading to the opening of the anhydride ring. This is followed by the elimination of carbon dioxide to form the desired amide product.[8]

Diagram of the Synthetic Workflow (Route 1)

Caption: Workflow for the synthesis of 2-amino-N-(3,4-dichlorophenyl)benzamide via Route 1.

Route 2: Direct Amidation of 2-Aminobenzoic Acid with 3,4-Dichloroaniline

This route involves the direct coupling of a carboxylic acid and an amine. Due to the low reactivity of carboxylic acids towards amines under standard conditions, a coupling agent is required to activate the carboxylic acid. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive like 1-hydroxybenzotriazole (HOBt).[9] The coupling agent reacts with the carboxylic acid to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine.[9]

Diagram of the Synthetic Workflow (Route 2)

Caption: Workflow for the synthesis of 2-amino-N-(3,4-dichlorophenyl)benzamide via Route 2.

Experimental Protocols

Materials and Equipment

| Reagents | Equipment |

| Isatoic anhydride | Round-bottom flasks |

| 3,4-Dichloroaniline | Reflux condenser |

| 2-Aminobenzoic acid | Magnetic stirrer and stir bars |

| Dimethylformamide (DMF), anhydrous | Heating mantle or oil bath |

| Ethanol (for recrystallization) | Buchner funnel and vacuum flask |

| Ethyl acetate (for TLC) | Thin Layer Chromatography (TLC) plates |

| Hexane (for TLC) | UV lamp for TLC visualization |

| EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Rotary evaporator |

| HOBt (1-hydroxybenzotriazole) | Standard laboratory glassware |

| Dichloromethane (DCM), anhydrous | pH paper or meter |

Protocol for Route 1: From Isatoic Anhydride

-

In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,4-dichloroaniline (1.2 equivalents) in anhydrous dimethylformamide (DMF).

-

To this solution, add isatoic anhydride (1.0 equivalent).

-

Heat the reaction mixture to reflux (approximately 153 °C) and maintain this temperature for 6 hours.[8]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent. The disappearance of the starting materials and the appearance of a new product spot will indicate the progress of the reaction.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a beaker containing ice-cold water while stirring to precipitate the crude product.[1][8]

-

Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.[8]

-

Dry the crude product in a vacuum oven.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure 2-amino-N-(3,4-dichlorophenyl)benzamide.[1][8]

Protocol for Route 2: Direct Amidation

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-aminobenzoic acid (1.0 equivalent), 1-hydroxybenzotriazole (HOBt) (a catalytic amount to 1.1 equivalents), and anhydrous dichloromethane (DCM) or dimethylformamide (DMF).

-

Stir the mixture until all solids are dissolved.

-

Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.

-

In a separate flask, dissolve 3,4-dichloroaniline (1.0 equivalent) in a minimal amount of the same anhydrous solvent.

-

Add the 3,4-dichloroaniline solution dropwise to the activated 2-aminobenzoic acid mixture.

-

Allow the reaction to stir at room temperature overnight.

-

Monitor the reaction by TLC (e.g., 1:1 hexane:ethyl acetate).

-

Upon completion, dilute the reaction mixture with DCM or ethyl acetate.

-

Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate (NaHCO₃), and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the resulting crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

Data Presentation

| Parameter | Expected Value |

| Molecular Formula | C₁₃H₁₀Cl₂N₂O |

| Molecular Weight | 297.14 g/mol |

| Appearance | Off-white to light brown solid |

| Melting Point | To be determined experimentally |

| Solubility | Soluble in DMF, DMSO, sparingly soluble in alcohols, insoluble in water. |

Troubleshooting and Optimization

| Problem | Possible Cause(s) | Solution(s) |

| Low Yield | - Impure starting materials.- Presence of water (especially for Route 1).[8]- Suboptimal reaction temperature or time. | - Ensure the purity of reagents. Recrystallize if necessary.- Use anhydrous solvents and dry glassware thoroughly.- Optimize reaction conditions by adjusting temperature and time. Monitor closely with TLC. |

| Formation of Byproducts | - In Route 1, isatoic anhydride can react with the product.[8]- Decomposition of reactants or product at high temperatures. | - Use a slight excess of 3,4-dichloroaniline.[8]- Add isatoic anhydride portion-wise to the amine solution.[8]- Avoid excessively high temperatures and prolonged heating. |

| Difficulty in Purification | - Presence of unreacted starting materials.- Byproducts with similar polarity to the desired product. | - Ensure the reaction goes to completion by monitoring with TLC.- If recrystallization is insufficient, purify by column chromatography before recrystallization.[8] |

Conclusion

The synthesis of 2-amino-N-(3,4-dichlorophenyl)benzamide can be reliably achieved through the reaction of isatoic anhydride with 3,4-dichloroaniline or via direct amide coupling of 2-aminobenzoic acid. Both methods, when performed with care and adherence to safety protocols, provide a solid foundation for the production of this valuable chemical intermediate. The choice of synthetic route will depend on laboratory-specific factors, but both are robust and scalable.

References

-

Safety data sheet - CPAChem. (2023, February 7). Retrieved from [Link]

-

Experiment 8 - Amide Preparation - WebAssign. (n.d.). Retrieved from [Link]

-

Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. (2014, March 21). Molecules. Retrieved from [Link]

-

Isatoic anhydride - Wikipedia. (n.d.). Retrieved from [Link]

-

Amide bond formation: beyond the myth of coupling reagents. (2008, June 23). Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Synthesis of New Fatty N-Acylamino Amides from 3,4-Dichloroaniline with Crop Protection Activity. (2023, August 11). Journal of the Brazilian Chemical Society. Retrieved from [Link]

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2009, September 1). Tetrahedron Letters. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. cpachem.com [cpachem.com]

- 4. isotope.com [isotope.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. fishersci.com [fishersci.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Accelerated Synthesis of 2-Aminobenzamide Scaffolds via Microwave Irradiation

Introduction & Biological Significance[1][2][3][4]

The 2-aminobenzamide pharmacophore is a privileged structure in medicinal chemistry, serving as the zinc-binding group (ZBG) in several Histone Deacetylase (HDAC) inhibitors (e.g., Tacedinaline/CI-994 , Mocetinostat ) and as a core scaffold in antipsychotic and anticancer agents.

Traditional synthesis often involves the thermal reaction of isatoic anhydrides with amines in refluxing organic solvents (DMF, toluene) for 6–24 hours. These methods suffer from harsh conditions, poor atom economy, and difficult purification.

This Application Note details a Microwave-Assisted protocol that reduces reaction times to minutes while utilizing water as a green solvent. By leveraging the specific dielectric heating properties of water and the polar transition states of the reactants, this method offers a superior route for library generation.

Mechanistic Insight: Why Microwave?

Dielectric Heating & The "Specific Microwave Effect"

Unlike conventional heating, which relies on conduction and convection (surface-to-center), microwave irradiation (2.45 GHz) heats via dipole rotation and ionic conduction .

-

Solvent Selection: Water is the ideal solvent for this transformation. It has a high dielectric loss tangent (

at 25°C), allowing it to absorb microwave energy efficiently. -

The Hydrophobic Effect: At elevated temperatures (superheated water >100°C), the dielectric constant of water decreases, making it behave more like an organic solvent (pseudo-organic), solubilizing organic reactants while maintaining the "on-water" catalytic effect at the phase boundary.

Reaction Pathway

The synthesis proceeds via the nucleophilic attack of a primary amine on the carbonyl carbon of isatoic anhydride. The rapid heating facilitates the decarboxylation step (release of CO₂), which drives the equilibrium forward irreversibly.

Figure 1: Mechanistic pathway of the microwave-assisted ring-opening of isatoic anhydride.[1]

Experimental Protocols

Protocol A: Catalyst-Free "On-Water" Synthesis (Green Method)

Best for: Aliphatic amines and electron-rich anilines.

Materials:

-

Primary Amine (1.1 equiv.)

-

Deionized Water (3–5 mL per mmol)

-

Microwave Vial (10 mL or 30 mL, pressure-rated)

Procedure:

-

Charge: Add isatoic anhydride (1.0 mmol) and the corresponding amine (1.1 mmol) to a 10 mL microwave process vial.

-

Solvent: Add 3 mL of deionized water. Add a magnetic stir bar.[4]

-

Seal: Cap the vial with a Teflon-lined septum.

-

Irradiation: Place in the microwave reactor (e.g., CEM Discover or Anton Paar Monowave).

-

Mode: Dynamic (Temperature Control)

-

Temp: 100°C – 120°C

-

Hold Time: 10–15 minutes

-

Pressure Limit: 250 psi (Safety cutoff)

-

Stirring: High

-

-

Workup: Cool to room temperature (compressed air cooling).

-

If solid precipitates:[4] Filter the solid, wash with cold water (2 x 5 mL), and dry.

-

If oily: Extract with Ethyl Acetate (3 x 10 mL), dry over Na₂SO₄, and concentrate.

-

Protocol B: Lewis Acid-Catalyzed Synthesis (Difficult Substrates)